CK2 inhibitor D11
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84989-99-1 |
|---|---|
Molecular Formula |
C20H13Cl2NO4 |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
1,3-dichloro-6-[(4-methoxyphenyl)iminomethyl]dibenzofuran-2,7-diol |
InChI |
InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3 |
InChI Key |
FACZKZGINIUSLP-UKTHLTGXSA-N |
SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O |
Other CAS No. |
84989-99-1 |
Synonyms |
D11; CK2 inhibitor D11; 1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl] dibenzo(b,d)furan-2,7-diol |
Origin of Product |
United States |
Identification and Biochemical Characterization of Ck2 Inhibitor D11
Discovery Modalities for CK2 Inhibitor D11
The discovery of D11 was the result of a high-throughput screening campaign utilizing the catalytic α-subunit of protein kinase CK2. mdpi.comnih.gov This screening was performed on a small-molecule compound library, specifically the Diversity Set III, provided by the drug discovery and therapeutic program (DTP) of the National Cancer Institute (NCI). mdpi.comnih.gov This systematic search methodology allowed for the evaluation of numerous compounds, ultimately identifying D11 as a novel inhibitor of CK2. mdpi.comnih.gov
Biochemical Characterization of this compound
Following its discovery, D11 underwent extensive biochemical characterization to determine its mechanism of action and specificity. Kinetic measurements have shown that the compound effectively inhibits the catalytic activity of both the isolated CK2α subunit and the CK2 holoenzyme, with its potency in the low nanomolar range. mdpi.comnih.gov
Kinetic studies were conducted to elucidate the precise nature of the interaction between D11 and protein kinase CK2. These analyses focused on the inhibitor's effect on the enzyme's kinetics in relation to its co-substrate, ATP.
Detailed kinetic analysis has successfully determined the dissociation constants for D11. The dissociation constant for the binding of D11 to the free enzyme (K_I) was found to be 7.7 nM. mdpi.comnih.govsciprofiles.com The dissociation constant for the binding of D11 to the enzyme-substrate complex (K_I') was determined to be 42 nM. mdpi.comnih.govsciprofiles.com These values were derived from re-plots of the apparent K_M and V_max values at different inhibitor concentrations. nih.gov
Table 1: Dissociation Constants of D11 for Protein Kinase CK2
| Parameter | Value (nM) | Description |
| K_I | 7.7 | Dissociation constant for the binding of D11 to the free enzyme. |
| K_I' | 42 | Dissociation constant for the binding of D11 to the enzyme-substrate complex. |
Table 2: Kinetic Mechanism of D11 Inhibition of CK2
| Kinetic Parameter | Effect of Increasing D11 Concentration | Inhibition Type Indicated |
| Apparent V_max | Decreases | Mixed or Non-competitive |
| Apparent K_M | Increases | Mixed or Competitive |
| Combined Effect | Linear Mixed-Type Inhibition |
To assess the specificity of D11, its inhibitory activity was profiled against a large panel of kinases. A screening against 354 different protein kinases demonstrated that D11 is a highly selective inhibitor of CK2. mdpi.comnih.gov When a stringent inhibition threshold of greater than 98% was applied, only three other protein kinases were found to be inhibited to a similar extent as CK2. mdpi.comnih.gov This indicates a high degree of selectivity for D11, a critical attribute for a targeted inhibitor.
Molecular and Cellular Mechanisms of Action of Ck2 Inhibitor D11
Impact of CK2 Inhibitor D11 on Key Oncogenic Signaling Pathways
The protein kinase CK2 is a key player in various cellular processes, and its aberrant activity is often linked to cancer. The this compound has been shown to interfere with several oncogenic signaling pathways, contributing to its anti-cancer properties.
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated, often due to mutations in key components like PTEN. mdpi.com Research has demonstrated that treatment with D11 can induce apoptosis in cancer cells by down-regulating the PI3K/AKT signaling cascade. mdpi.com This inhibitory effect on a major pro-survival pathway highlights a significant mechanism of D11's anti-tumor activity.
Protein kinase CK2 directly phosphorylates and activates AKT1, a key component of the PI3K/AKT pathway. nih.govnih.gov By inhibiting CK2, D11 can disrupt this activation, leading to decreased AKT activity. nih.gov Furthermore, CK2 is known to phosphorylate and inhibit the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway. nih.gov Therefore, D11's inhibition of CK2 can lead to the reactivation of PTEN, further contributing to the down-regulation of PI3K/AKT signaling.
| Component | Effect of D11 | Reference |
|---|---|---|
| PI3K/AKT Pathway | Down-regulation | mdpi.com |
| AKT1 Phosphorylation | Decreased | nih.govnih.gov |
| PTEN Activity | Increased (indirectly) | nih.gov |
The transcription factor NF-κB plays a critical role in inflammation, immunity, and cell survival. nih.govyoutube.com In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. researchgate.net Studies have shown that D11 treatment can induce apoptosis in cancer cells by down-regulating the NF-κB signaling cascade. mdpi.com
CK2 can activate NF-κB through multiple mechanisms. It can phosphorylate the inhibitory protein IκBα, marking it for degradation and allowing NF-κB to translocate to the nucleus. nih.gov CK2 can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity. nih.govnih.gov By inhibiting CK2, D11 can prevent these activating events, leading to a reduction in NF-κB transcriptional activity. researchgate.net
| Component | Effect of D11 | Reference |
|---|---|---|
| NF-κB Signaling | Down-regulation | mdpi.com |
| NF-κB Transcriptional Activity | Reduced | researchgate.net |
| IκBα Phosphorylation | Decreased | nih.gov |
| p65 Phosphorylation | Decreased | nih.govnih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival, including the PI3K/AKT pathway. mdpi.commdpi.com Overexpression of EGFR is a common feature in several cancers and is often associated with a poor prognosis. mdpi.com
Research indicates that CK2 inhibitors can lead to a reduction in EGFR expression. researchgate.net The simultaneous inhibition of both CK2 and EGFR has been shown to enhance the attenuation of the PI3K-Akt-mTOR signaling pathway, leading to increased cancer cell death. nih.gov This suggests that D11, by inhibiting CK2, can indirectly impact EGFR signaling, potentially by affecting its expression or the stability of its downstream signaling components. nih.gov
The inhibition of CK2 by D11 has broader implications for other signaling pathways that promote cell survival and proliferation. CK2 is known to be a "lateral player" in signal transduction, influencing multiple pathways simultaneously. nih.gov
For instance, CK2 has been shown to regulate the JAK/STAT signaling pathway, which is involved in cell growth and differentiation. nih.govresearchgate.net CK2 can phosphorylate and activate STAT3, a key transcription factor in this pathway. nih.gov Therefore, inhibition of CK2 by D11 could potentially lead to the down-regulation of JAK/STAT signaling.
Furthermore, CK2 is involved in the regulation of the cell cycle. nih.gov By inhibiting CK2, D11 may interfere with the cell cycle progression, contributing to its anti-proliferative effects.
This compound's Influence on Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and is associated with tumor progression, metastasis, and resistance to therapy. mdpi.com A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). nih.gov
Under normal oxygen conditions, the alpha subunit of HIF-1 (HIF-1α) is rapidly degraded. nih.govbmbreports.org However, under hypoxic conditions, HIF-1α is stabilized, allowing it to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comnih.gov
Studies have shown that the this compound leads to the destabilization of the HIF-1α protein, even under hypoxic conditions. mdpi.comnih.govnih.gov This effect is not due to a decrease in HIF-1α mRNA levels, but rather occurs at the post-translational level. nih.gov The destabilization of HIF-1α by D11 impairs its transcriptional activity, leading to the down-regulation of hypoxia-responsive genes. mdpi.comnih.gov This disruption of the HIF-1α pathway represents a critical mechanism by which D11 can counteract the adaptive responses of cancer cells to the hypoxic tumor microenvironment. mdpi.comnih.govnih.gov
One proposed mechanism for D11-mediated HIF-1α destabilization involves the disruption of the HSP90-CDC37 chaperone complex. nih.gov CK2-mediated phosphorylation of the co-chaperone CDC37 is essential for the stability and function of this complex, which in turn is required for the stability of client proteins like HIF-1α. nih.gov By inhibiting CK2, D11 may reduce CDC37 phosphorylation, leading to the destabilization of the HSP90-CDC37 complex and subsequent degradation of HIF-1α. nih.gov
| Component | Condition | Effect of D11 | Reference |
|---|---|---|---|
| HIF-1α Protein | Hypoxia | Destabilization | mdpi.comnih.govnih.gov |
| HIF-1α Transcriptional Activity | Hypoxia | Impaired | mdpi.comnih.gov |
| Hypoxia-Responsive Genes | Hypoxia | Down-regulation | mdpi.comnih.gov |
Abolition of HIF-1α Transcriptional Activity by D11
The hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor that facilitates cellular adaptation to low-oxygen environments, a common feature of solid tumors. nih.govresearchgate.net Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov The protein kinase CK2 inhibitor, D11, has been shown to effectively counteract this process. nih.govnih.gov
Down-regulation of Hypoxia-Responsive Genes by D11
The destabilization and inhibition of HIF-1α by D11 logically extends to the suppression of its downstream target genes. nih.gov These hypoxia-responsive genes are crucial for tumor progression, involved in processes such as angiogenesis, pH regulation, glucose metabolism, cell adhesion, and invasion. nih.gov By inhibiting CK2, D11 causes a strong down-regulation of numerous genes associated with the hypoxia response. nih.govnih.gov This altered gene expression profile undermines the survival of cancer cells in the challenging tumor microenvironment. nih.gov
To investigate the specific effects of D11 on gene expression under hypoxic conditions, differential mRNA expression analysis has been performed on glioblastoma cells. nih.gov The study analyzed 84 genes related to the human hypoxia-signaling pathway and found that D11 treatment significantly down-regulated several key pro-angiogenic and metabolic genes. nih.gov
Among the most significantly affected genes were Angiopoietin-like 4 (ANGPTL4), Carbonic Anhydrase IX (CA9), Insulin-like Growth Factor Binding Protein 3 (IGFBP3), Matrix Metallopeptidase 9 (MMP9), Solute Carrier Family 2 Member 1 (SLC2A1, also known as GLUT1), and Vascular Endothelial Growth Factor A (VEGFA). nih.govnih.gov The expression of these genes was found to be markedly reduced in cells treated with D11 under hypoxia, indicating that D11 antagonizes the transcription of these critical genes. nih.gov This suppression of crucial metastatic and angiogenic proteins may explain, at least in part, the D11-mediated impairment of glioblastoma cell migration and invasion. nih.gov
Table 1: Effect of D11 on mRNA Expression of Hypoxia-Responsive Genes in U-87 MG Glioblastoma Cells This table is interactive. You can sort and filter the data.
| Gene | Function | Fold Down-regulation by D11 (Hypoxia vs. Normoxia) |
|---|---|---|
| ANGPTL4 | Angiogenesis, Metabolism | -11.1 |
| CA9 | pH Regulation, Cell Proliferation | -10.5 |
| SLC2A1 | Glucose Transport | -7.2 |
| VEGFA | Angiogenesis, Vascular Permeability | -6.5 |
| IGFBP3 | Cell Growth, Apoptosis | -5.8 |
| MMP9 | Extracellular Matrix Remodeling, Invasion | -4.4 |
Data sourced from a study on D11-mediated inhibition of CK2 in human glioblastoma cells. nih.gov
Induction of Apoptosis and Cell Death by this compound
D11 has been identified as an inducer of cell death in various cancer cell lines, including those known for their resistance to conventional chemotherapies like glioblastoma and pancreatic adenocarcinoma. nih.govnih.govresearchgate.net The incubation of cancer cells with D11 leads to a significant reduction in cell viability and the induction of programmed cell death. nih.govnih.gov
The primary mechanism by which D11 induces cell death is through the activation of apoptosis, a controlled process of cellular self-destruction mediated by a family of proteases called caspases. nih.govnih.gov Treatment with D11 leads to significant caspase-mediated apoptotic cell death. nih.govresearchgate.net
Evidence for caspase activation includes the cleavage of Poly (ADP-ribose) polymerase (PARP), a known substrate of caspase-3. mdpi.comnih.gov Western blot analysis has shown that D11 treatment induces the cleavage of full-length PARP in both M059K glioblastoma cells and MIA PaCa-2 pancreatic cancer cells. nih.gov Furthermore, analysis revealed the activation of both the intrinsic and extrinsic apoptotic pathways, as evidenced by the cleavage of initiator caspases-9 and -8, respectively, as well as the executioner caspase-3. mdpi.comnih.gov This demonstrates that D11 triggers a comprehensive apoptotic response within cancer cells. nih.gov
In addition to apoptosis, D11 also modulates another critical cellular process known as autophagy, a mechanism for the degradation and recycling of cellular components. nih.govmdpi.com While D11 treatment alone can induce a baseline level of autophagy, its effect is significantly enhanced under hypoxic conditions. nih.govmdpi.com
In glioblastoma cells, D11 treatment under hypoxia leads to increased activation of autophagy. nih.gov This is demonstrated by an increase in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker for autophagosome formation. mdpi.com Experiments using bafilomycin A₁, an inhibitor of autophagosome-lysosome fusion, confirmed that D11 enhances the autophagic flux, indicating a complete and functional autophagic process is activated. nih.govmdpi.com This suggests a complex interplay between apoptosis and autophagy in determining the ultimate fate of cancer cells treated with D11 under different oxygen tensions. mdpi.com
This compound's Role in Cellular Stress Response and Chaperone Regulation
Cellular stress responses are a set of pathways that allow cells to cope with adverse conditions. usuhs.edudtu.dk A key component of this response involves molecular chaperones, such as Heat Shock Protein 90 (HSP90), which are responsible for the proper folding and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival. nih.gov
The function of HSP90 is itself regulated by co-chaperones, such as CDC37, whose activity is dependent on phosphorylation by CK2. mdpi.comnih.gov D11, as a CK2 inhibitor, disrupts this crucial relationship. mdpi.comnih.gov It has been reported that D11 treatment reduces the phosphorylation of CDC37, which in turn destabilizes the HSP90-CDC37 heterocomplex. mdpi.com This disruption impairs the chaperone's ability to stabilize its client proteins. nih.gov
Consequently, D11 treatment leads to a significant down-regulation of HSP90-client proteins, including key signaling molecules like EGFR, PTEN, mTOR, Raptor, and Tuberin/TSC2. nih.gov The destabilization of HIF-1α observed in cells treated with D11 under hypoxia may also be a result of this disruption of the HSP90-CDC37 interaction. mdpi.com By interfering with chaperone function, D11 induces a state of cellular stress and compromises the stability of multiple oncoproteins, contributing significantly to its anti-cancer effects. nih.gov
Counteracting 17-AAG-Mediated HSP70 Up-regulation by D11
A significant mechanism of action for the this compound involves its ability to counteract the up-regulation of Heat Shock Protein 70 (HSP70) that is often induced by other therapeutic agents, such as 17-AAG. nih.govnih.govplos.org 17-AAG, an inhibitor of Heat Shock Protein 90 (HSP90), can lead to a compensatory increase in the expression of pro-survival chaperones like HSP70, which may contribute to therapeutic resistance. nih.govnih.govplos.org
Co-treatment of cancer cells with D11 and 17-AAG has been shown to suppress this heat shock response. nih.govnih.govplos.org The mechanism underlying this effect is the inhibition of the transcriptional activity of Heat Shock Factor 1 (HSF1), a key regulator of HSP70 expression. nih.govnih.govplos.org By preventing the 17-AAG-mediated induction of HSP70, D11 can potentially overcome acquired resistance to HSP90 inhibitors in cancer cells. nih.govnih.gov
| Treatment | Effect on HSP70 Expression | Mechanism |
| 17-AAG | Increased | Induction of heat shock response |
| D11 + 17-AAG | Decreased | Inhibition of HSF1 transcriptional activity |
Modulation of HSP27 and HSP90/CDC37 Association by D11
In addition to its impact on HSP70, D11 also modulates other components of the cellular chaperone machinery. Research has demonstrated that combination treatment with D11 and 17-AAG leads to a significant down-regulation of the small chaperone protein HSP27. nih.govnih.govplos.org
Furthermore, the function of the HSP90 chaperone is critically dependent on its association with co-chaperones, such as CDC37. The stability of the HSP90-CDC37 heterocomplex is essential for its interaction with and stabilization of a wide range of client protein kinases. The phosphorylation of CDC37 by protein kinase CK2 is a crucial step for this stabilization. mdpi.com As a potent inhibitor of CK2, D11 has been reported to reduce the phosphorylation of CDC37, thereby destabilizing the HSP90-CDC37 heterocomplex. mdpi.com This disruption can lead to the degradation of HSP90 client proteins, many of which are involved in oncogenic signaling pathways.
| Molecule | Role in HSP90 Chaperone Complex | Effect of D11 |
| HSP27 | Small chaperone protein | Down-regulation of expression |
| CDC37 | Co-chaperone essential for HSP90 interaction with client kinases | Reduced phosphorylation, leading to destabilization of the HSP90-CDC37 complex |
Impact on Cellular Migration and Associated Molecular Targets by this compound
A key cellular effect of the this compound is the impairment of cancer cell migration. researchgate.net Cell migration is a fundamental process that is often dysregulated in cancer, contributing to invasion and metastasis. Studies have shown that treatment with D11 can significantly inhibit the migratory capacity of cancer cells.
The impairment of cell migration by D11 has been correlated with a reduced expression of the Na+-K+-2Cl− cotransporter 1 (NKCC1). researchgate.net NKCC1 is an ion co-transporter that plays a role in regulating cell volume, a process that is important for cell migration. researchgate.netelsevierpure.com The observation that D11 treatment leads to decreased levels of NKCC1 suggests a potential molecular mechanism through which this inhibitor impedes the migratory and invasive potential of cancer cells. researchgate.netnih.gov
| Cellular Process | Effect of D11 | Associated Molecular Target |
| Cancer Cell Migration | Impaired | Reduced expression of NKCC1 |
Effects on Specific CK2 Substrates and Biomarkers by D11
As a direct consequence of its CK2 inhibitory activity, D11 reduces the phosphorylation of key CK2 substrates. One of the most well-characterized of these is the co-chaperone CDC37. nih.govnih.gov The phosphorylation of CDC37 by CK2 is essential for its function in mediating the interaction between HSP90 and its client protein kinases. nih.govnih.gov By inhibiting CK2, D11 prevents this critical phosphorylation event, leading to a disruption of the HSP90 chaperone cycle and the subsequent destabilization of numerous oncogenic kinases. nih.govnih.gov This effect on CDC37 phosphorylation serves as a key biomarker for the cellular activity of D11.
Reduced Phosphorylation of PTEN by D11
The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) is a well-established substrate for the protein kinase CK2. nih.govnih.govnih.gov CK2-mediated phosphorylation occurs at a cluster of serine and threonine residues located within the C-terminal tail of PTEN. nih.gov This post-translational modification is critical for regulating PTEN's protein stability and its tumor suppressor functions. nih.govnih.gov Specifically, the phosphorylation of PTEN by CK2 is understood to contribute to its stability by protecting it from proteasome-mediated degradation. nih.gov
D11, as a potent and selective inhibitor of CK2, directly interferes with this regulatory mechanism. mdpi.comnih.gov By inhibiting the catalytic activity of CK2, D11 leads to a reduction in the phosphorylation of known CK2 substrates, with PTEN being a key biomarker for the inhibitor's cellular activity. mdpi.comresearchgate.net The inhibition of PTEN phosphorylation is a direct consequence of D11's action on CK2, thereby altering the functional state of the PTEN protein.
Detailed research findings have substantiated the effect of D11 on PTEN phosphorylation. In studies involving the human non-small cell lung carcinoma cell line H1299, treatment with increasing concentrations of D11 led to a discernible inhibition of phosphorylation at the S380/T382/383 residue cluster on PTEN. researchgate.net This cluster is a known target for CK2, and its reduced phosphorylation serves as a direct indicator of D11's engagement with and inhibition of CK2 in a cellular context. nih.govresearchgate.net
The following table summarizes the key research findings regarding the D11-mediated reduction of PTEN phosphorylation.
| Inhibitor | Target Protein | Specific Phosphorylation Sites | Cell Line | Key Finding |
| D11 | PTEN | S380/T382/T383 | H1299 (Human non-small cell lung carcinoma) | Dose-dependent inhibition of PTEN phosphorylation at the specified C-terminal cluster. researchgate.net |
The functional consequences of reduced PTEN phosphorylation by D11 are significant. Since CK2-mediated phosphorylation is linked to inhibiting PTEN's phosphatase activity and stabilizing the protein, the action of D11 can restore PTEN's tumor-suppressive functions. nih.govnih.gov By preventing this phosphorylation, D11 can potentially enhance PTEN's ability to antagonize the pro-survival PI3K/Akt signaling pathway, a cascade frequently hyperactivated in cancer. nih.govnih.gov This mechanism highlights a critical aspect of D11's anti-tumor activity, directly linking the inhibition of CK2 to the modulation of a key tumor suppressor protein.
Preclinical Therapeutic Efficacy of Ck2 Inhibitor D11 in Disease Models
Efficacy of CK2 Inhibitor D11 in Glioblastoma Models
Glioblastoma multiforme (GBM) is the most lethal primary brain tumor in adults, characterized by high resistance to standard treatments. nih.govnih.govnih.gov CK2 is implicated in numerous signaling pathways that drive glioblastoma's aggressive nature, including proliferation, apoptosis resistance, and angiogenesis. nih.gov The inhibitor D11 has been investigated for its ability to counter these processes in glioblastoma models.
Studies have demonstrated that D11 exerts significant anti-proliferative effects and induces cell death in human glioblastoma cell lines. nih.gov In glioblastoma cells such as M059K and U-87 MG, treatment with D11 leads to a reduction in cell viability and triggers caspase-mediated apoptotic cell death. nih.govresearchgate.netnih.gov This process is characterized by the activation of apoptosis-associated proteins and remodeling of the actin cytoskeleton, where central stress fibers are reduced in favor of a filament ring at the cell's periphery. nih.govresearchgate.net
The mechanism of cell death involves the downregulation of key survival pathways. D11 treatment has been shown to decrease the expression of the Epidermal Growth Factor Receptor (EGFR) and inhibit the transcriptional activity of NF-κB, both of which are critical for glioblastoma cell proliferation and survival. researchgate.netnih.gov Furthermore, D11 treatment can alter the cell cycle, as observed in flow cytometry analyses of U-87 MG cells. researchgate.net The induction of cell death by D11 appears to be more pronounced in glioblastoma cells compared to other cancer types like pancreatic cancer, suggesting a particular vulnerability of these brain tumor cells to CK2 inhibition. nih.govresearchgate.net
| Cell Line | Observed Effect | Key Pathway(s) Affected | Citation |
|---|---|---|---|
| M059K | Induction of caspase-mediated apoptosis; Actin cytoskeleton remodeling | EGFR, NF-κB, PI3K/AKT | nih.gov, researchgate.net, researchgate.net |
| U-87 MG | Induction of cell death; Cell cycle alteration; HIF-1α destabilization | CK2, HIF-1α | nih.gov, researchgate.net |
A major challenge in treating glioblastoma is its profound resistance to standard therapies like radiation and chemotherapy. nih.govnih.goveurekalert.org Tumor hypoxia, a state of low oxygen, is a key driver of this resistance. The transcription factor Hypoxia-inducible factor-1 alpha (HIF-1α) is stabilized under hypoxic conditions and orchestrates a cellular response that promotes survival and resistance. nih.govsciprofiles.com
The this compound has shown potential in counteracting this resistance mechanism. nih.gov In glioblastoma cells under hypoxic conditions, D11 treatment leads to the destabilization of HIF-1α. nih.govsciprofiles.com This effect is significant because the inhibition of CK2 by D11 results in the strong down-regulation of genes associated with the hypoxia response, including those involved in angiogenesis (VEGFA), glucose metabolism (SLC2A1), and invasion (MMP9). nih.govsciprofiles.com By impairing HIF-1α-mediated signaling, D11 can target a fundamental pathway of radio- and chemoresistance. nih.gov This suggests that incorporating D11 into treatment regimens could be a promising strategy to overcome therapy resistance in glioblastoma. nih.govsciprofiles.com
Efficacy of this compound in Pancreatic Adenocarcinoma Models
Pancreatic adenocarcinoma is another malignancy known for its aggressive clinical course and high resistance to conventional therapies. researchgate.netnih.gov Similar to glioblastoma, aberrant signaling pathways, including those modulated by CK2, play a crucial role in its pathology.
D11 has been shown to be effective in inducing cell death in human pancreatic adenocarcinoma cell lines, such as MIA PaCa-2, which are known to be resistant to conventional chemotherapeutic agents. researchgate.netnih.gov Treatment with D11 leads to significant caspase-mediated apoptotic cell death. nih.gov This is accompanied by the activation of ROCK kinase and a notable remodeling of the actin cytoskeleton, which are features associated with the apoptotic process. nih.govresearchgate.net The compound also impairs the migration of pancreatic cancer cells, an effect correlated with the reduced expression of the Na+-K+-2Cl− (NKCC1) co-transporter, a key regulator of cell volume and motility. researchgate.netnih.gov
| Cell Line | Observed Effect | Key Pathway(s) Affected | Citation |
|---|---|---|---|
| MIA PaCa-2 | Induction of caspase-mediated apoptosis; Impaired cell migration; Actin cytoskeleton remodeling | EGFR, NF-κB, ROCK kinase | nih.gov, researchgate.net, researchgate.net |
Resistance to standard chemotherapeutic agents like gemcitabine (B846) and cisplatin (B142131) is a major hurdle in pancreatic cancer treatment. nih.govnih.govmdpi.com This resistance is often linked to the constitutive activation of the NF-κB pathway, which is further activated by the chemotherapeutic drugs themselves, creating a vicious cycle of resistance. nih.govnih.gov
The this compound has demonstrated efficacy in cancer cells that are resistant to conventional chemotherapy. researchgate.netnih.gov A key mechanism of D11 is its ability to inhibit NF-κB transcriptional activity. nih.gov While direct studies on D11 as a sensitizing agent are emerging, its known mechanism of action provides a strong rationale for its use in this context. For instance, other agents that inhibit NF-κB have been shown to successfully sensitize pancreatic cancer cells to drugs like cisplatin, gemcitabine, and oxaliplatin. nih.govnih.gov By down-regulating the pro-survival NF-κB pathway, D11 could potentially abrogate drug-induced resistance, thereby sensitizing pancreatic tumors to conventional treatments and suggesting a new therapeutic strategy against chemotherapy resistance. researchgate.netnih.govnih.gov
Strategic Combination Therapies with this compound
Given the complexity and heterogeneity of cancers like glioblastoma and pancreatic adenocarcinoma, combination therapies are considered essential for effective treatment. nih.govnih.gov The unique mechanisms of D11 make it a prime candidate for strategic combinations with existing treatments.
The ability of D11 to inhibit CK2 and consequently down-regulate major survival pathways like PI3K/AKT and NF-κB, as well as reduce EGFR expression, suggests a synergistic potential with agents that target these or parallel pathways. nih.govresearchgate.netnih.gov For example, combining CK2 inhibitors with EGFR inhibitors has shown strong antiproliferative effects in glioblastoma models. nih.gov
Furthermore, D11's capacity to impair the HIF-1α-mediated hypoxia response provides a clear rationale for its combination with radiotherapy and certain chemotherapies, where hypoxia-driven resistance is a primary cause of failure. nih.govsciprofiles.com By targeting tumor hypoxia, D11 could sensitize cancer cells to the cytotoxic effects of these standard treatments. nih.gov Therefore, combining D11 or its more potent derivatives with existing therapeutic regimens may prove to be a highly effective clinical strategy. nih.govnih.gov
Rationale for Synergistic Effects of D11 with Other Antineoplastic Agents
The rationale for combining the this compound with other antineoplastic agents is rooted in the multifaceted role of the protein kinase CK2 in promoting cancer cell survival, proliferation, and drug resistance. nih.govd-nb.info CK2 is known to be overexpressed in many cancers and contributes to tumorigenesis by phosphorylating hundreds of proteins involved in critical cellular processes. nih.govd-nb.info By inhibiting CK2, D11 can disrupt several pro-survival signaling pathways, making cancer cells more susceptible to the cytotoxic effects of other therapies. nih.govnih.gov
A key reason for this synergy is CK2's role in counteracting DNA damage. nih.govnih.gov Some cancer therapies, such as certain chemotherapy agents, work by inducing DNA damage in rapidly dividing cancer cells. CK2 can inhibit DNA repair processes in some models, providing a strong basis for combining CK2 inhibitors with DNA-damaging agents to enhance their efficacy. nih.gov
Furthermore, CK2 influences major signaling pathways that are crucial for evading drug responses. nih.gov These include:
The PI3K/AKT/PTEN Pathway: CK2 can phosphorylate and inactivate the tumor suppressor PTEN. nih.govd-nb.info Inhibition of CK2 by compounds like D11 can restore PTEN's function, thereby suppressing the pro-survival PI3K/AKT pathway. nih.gov D11 treatment has been shown to induce apoptosis in brain and pancreatic cancer cells through the downregulation of this cascade. nih.gov
The NF-κB Signaling Pathway: CK2 activity is linked to the activation of the NF-κB pathway, which plays a significant role in inflammation, cell survival, and proliferation. nih.gov D11-mediated inhibition of CK2 can reduce NF-κB-dependent transcriptional activity, contributing to apoptosis in cancer cells. nih.govnih.gov
Tumor Suppressor Regulation: CK2 can downregulate the activity of tumor suppressors, such as PML, promoting their degradation. nih.govd-nb.info By inhibiting CK2, D11 can stabilize these suppressors and restore their anti-cancer functions. nih.gov
This ability to interfere with multiple, fundamental cancer-promoting mechanisms makes D11 a prime candidate for combination therapies, as it can create vulnerabilities that other targeted or conventional agents can exploit for a more potent synergistic anti-tumor effect. nih.govd-nb.info
| Mechanism of Synergy | Target Pathway/Process | Effect of D11-Mediated CK2 Inhibition | Potential Combination Agents |
|---|---|---|---|
| Enhanced DNA Damage | DNA Repair | Inhibits DNA repair mechanisms. nih.gov | DNA-damaging chemotherapeutics (e.g., Cisplatin). nih.gov |
| Suppression of Survival Signals | PI3K/AKT/PTEN | Restores tumor suppressor PTEN function, downregulates AKT signaling. nih.govd-nb.infonih.gov | EGFR inhibitors, other pathway inhibitors. nih.gov |
| Reduced Proliferation & Inflammation | NF-κB | Downregulates NF-κB transcriptional activity. nih.govnih.gov | Various chemotherapeutics and targeted agents. |
| Restoration of Tumor Suppressors | PML, p53 | Prevents degradation and restores function of tumor suppressors. nih.govd-nb.info | Therapies dependent on p53 function. nih.gov |
Evaluation of D11 in Combination with HSP90 Inhibitors
The combination of the this compound with inhibitors of Heat Shock Protein 90 (HSP90) has been evaluated as a promising strategy, particularly due to the functional relationship between CK2 and the HSP90 chaperone machinery. nih.govmdpi.com HSP90 is essential for stabilizing numerous oncogenic "client" proteins, making it a critical target in cancer therapy. nih.govnih.gov
The synergy between D11 and HSP90 inhibitors is based on the following key interactions:
Regulation of the HSP90-CDC37 Complex: The stability and function of the HSP90 chaperone complex rely on co-chaperones, such as CDC37. mdpi.com CK2-mediated phosphorylation of CDC37 is essential for stabilizing the HSP90-CDC37 heterocomplex and its interaction with client kinases. mdpi.com Treatment with D11 has been reported to reduce the phosphorylation of CDC37, which can destabilize this crucial complex. mdpi.com
Prevention of Compensatory Responses: Treatment with HSP90 inhibitors like 17-AAG can sometimes trigger a compensatory increase in other heat shock proteins, such as HSP70, which can confer drug resistance. nih.gov In glioblastoma cells, co-treatment with D11 was found to be effective in preventing this 17-AAG-induced increase in HSP70 levels, thereby circumventing a potential resistance mechanism. nih.gov
Destabilization of HIF-1α: Under hypoxic conditions, the stability of the transcription factor HIF-1α, a key driver of tumor adaptation and angiogenesis, is dependent on its interaction with HSP90. mdpi.com D11-mediated inhibition of CK2 disrupts the HSP90-CDC37 interaction, which in turn leads to the degradation of HSP90 client proteins, including HIF-1α. mdpi.com This effect is particularly important as HSP90 inhibitors alone are known to induce HIF-1α degradation. mdpi.com
A preclinical study in glioblastoma cells specifically evaluated the combination of D11 with the HSP90 inhibitor 17-AAG. The findings demonstrated that the addition of D11 prevented the typical rise in HSP70 that occurs in response to 17-AAG, highlighting a clear synergistic interaction that could overcome a common mechanism of resistance to HSP90 inhibition. nih.gov
| Combination | Cell Model | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| D11 + 17-AAG (HSP90 Inhibitor) | Glioblastoma Cells | D11 prevents the increase in HSP70 protein levels that is typically induced by 17-AAG treatment. nih.gov | Overcoming a compensatory drug resistance mechanism. nih.gov | nih.gov |
| D11 (CK2 Inhibitor) | General Cancer Cells | Reduces phosphorylation of the co-chaperone CDC37, destabilizing the HSP90-CDC37 complex. mdpi.com | Disruption of the HSP90 chaperone machinery required for client protein stability (e.g., HIF-1α). mdpi.com | mdpi.com |
D11 as a Component in Multimodal Treatment Strategies
The unique mechanisms of action of D11 position it as a valuable component for multimodal treatment strategies designed to overcome cancer's adaptability and resistance to therapy. nih.govnih.gov Its potential extends beyond simple combination with another cytotoxic agent to include integration with other treatment modalities like radiotherapy and as a tool to overcome broad mechanisms of drug resistance. nih.govnih.gov
One of the most significant applications of D11 in a multimodal approach is in targeting tumor hypoxia. nih.govmdpi.com Hypoxia (low oxygen) is a common feature of solid tumors and a major driver of resistance to both radiotherapy and chemotherapy. nih.gov The transcription factor HIF-1α is central to the cellular response to hypoxia. nih.govmdpi.com As established, D11 treatment leads to HIF-1α destabilization. nih.govmdpi.com This is accompanied by the downregulation of genes crucial for processes that drive malignancy, including angiogenesis (VEGFA), glucose metabolism (SLC2A1), pH regulation (CA9), and invasion (MMP9). nih.gov By impairing the hypoxia signaling pathway, D11 could potentially re-sensitize resistant tumors to conventional treatments, suggesting that its inclusion in future regimens might be a promising strategy. nih.gov
Furthermore, CK2 is implicated in the function of multidrug resistance (MDR) pumps, such as P-glycoprotein (P-gp), which actively expel chemotherapeutic drugs from cancer cells. nih.gov CK2 can phosphorylate and upregulate P-gp. nih.gov Therefore, inhibitors like D11 could act as "boosters" in a treatment regimen, overcoming the MDR phenomenon and increasing the intracellular concentration and efficacy of co-administered chemotherapeutics. nih.gov
Preclinical research also suggests that combining CK2 inhibitors with therapies like hyperbaric oxygenation (HBO) could be effective, particularly for tumors like gliomas. nih.gov This combination could create a synergistic effect where HBO therapy targets hypoxic signaling while the CK2 inhibitor directly suppresses CK2's pro-survival activity. nih.gov These findings support the use of D11 not just as a standalone agent, but as a strategic tool to dismantle cancer's defense mechanisms within a broader, multimodal therapeutic framework. nih.govnih.gov
Methodological Approaches and Future Research Directions for Ck2 Inhibitor D11 Studies
In Vitro Cellular Assay Techniques for CK2 Inhibitor D11 Evaluation
To determine the cytotoxic and apoptotic effects of D11, researchers can utilize cell viability and cell death assays. Enzyme-Linked Immunosorbent Assays (ELISAs) can quantify markers of apoptosis, such as cleaved caspase-3, providing a measure of the induction of programmed cell death in response to D11 treatment.
Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), offers a more detailed analysis of cell populations. By using fluorescent dyes that bind to specific cellular components, FACS can distinguish between live, apoptotic, and necrotic cells. For instance, Annexin V staining can identify early apoptotic cells, while propidium (B1200493) iodide is used to mark late apoptotic and necrotic cells. Studies have shown that targeting protein kinase CK2 can trigger apoptosis in cancer cells, and in some cases, increase their sensitivity to other drugs like doxorubicin. nih.gov
| Assay | Principle | Typical Readout with D11 |
| Cell Viability (e.g., MTT, XTT) | Measures metabolic activity of viable cells. | Decrease in signal indicates reduced cell viability. |
| Caspase-3 ELISA | Quantifies the active form of caspase-3, a key executioner of apoptosis. | Increased levels of cleaved caspase-3 suggest induction of apoptosis. |
| FACS with Annexin V/Propidium Iodide | Differentiates between live, early apoptotic, and late apoptotic/necrotic cells. | Shift in cell population towards Annexin V positive staining indicates apoptosis. |
Western blot analysis is a fundamental technique to investigate how D11 impacts cellular signaling pathways regulated by CK2. CK2 is known to be involved in several critical pathways that promote cell survival and proliferation, including the PI3K/AKT/PTEN and NF-κB signaling cascades. researchgate.net By treating cells with D11 and then analyzing protein lysates via Western blot, researchers can detect changes in the phosphorylation status and expression levels of key proteins within these pathways.
For example, a decrease in the phosphorylation of AKT, a key downstream target of PI3K, would suggest that D11 effectively inhibits this pro-survival pathway. Similarly, changes in the levels or modification of proteins involved in the NF-κB pathway can be assessed. Research has demonstrated that co-treatment of glioblastoma cells with D11 can prevent the increase of HSP70 and reduce the co-chaperone HSP27, effects that can be visualized and quantified using Western blotting. researchgate.netresearchgate.net
| Pathway | Key Proteins Analyzed | Expected Effect of D11 |
| PI3K/AKT/mTOR | p-AKT, p-mTOR, PTEN | Decreased phosphorylation of AKT and mTOR. nih.govresearchgate.net |
| NF-κB | p-IκBα, NF-κB (p65) | Inhibition of IκBα phosphorylation, leading to reduced NF-κB activation. researchgate.net |
| Chaperone Machinery | HSP70, HSP27, HSP90 | Reduction in HSP70 and HSP27 levels. nih.govresearchgate.netresearchgate.net |
To understand the broader impact of D11 on cellular function, gene expression profiling is employed. Techniques such as microarrays or RNA sequencing (RNA-Seq) can provide a global view of the changes in messenger RNA (mRNA) levels following D11 treatment. This allows for the identification of genes and gene networks that are up- or down-regulated by the inhibition of CK2.
Differential gene expression profiling in glioblastoma cells treated with D11 has been a subject of study. researchgate.net Such analyses can reveal novel targets of CK2 and uncover unexpected biological effects of D11. For instance, it could highlight the downregulation of genes involved in cell cycle progression or the upregulation of genes involved in tumor suppression. CK2 has been implicated in controlling the expression of genes related to cancer stem cells (CSCs). nih.gov
The effect of D11 on cancer cell motility can be assessed using cell migration assays. The wound-healing or scratch assay is a straightforward and widely used method. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored, often through microscopy.
Given that CK2 is known to have pro-migration functions, it is anticipated that treatment with D11 would impede the migratory capacity of cancer cells, resulting in a slower wound closure rate compared to untreated control cells. researchgate.net This provides a functional measure of the inhibitor's potential to reduce the metastatic potential of cancer cells.
To investigate the influence of D11 on specific protein-protein interactions within the cell, the in situ proximity ligation assay (PLA) is a powerful technique. PLA allows for the visualization and quantification of protein-protein interactions in their native cellular environment. This is particularly relevant for studying how CK2 inhibition by D11 might disrupt the formation of protein complexes that are critical for tumor progression.
For example, research has shown that CK2 inhibition can reduce the association between HSP90 and its co-chaperone CDC37. nih.gov PLA could be used to visually confirm and quantify this disruption in D11-treated cells, providing direct evidence of the inhibitor's mechanism of action at the level of protein interactions.
A direct way to confirm the intracellular activity of D11 is to measure the phosphorylation status of known endogenous CK2 substrates. This serves as a biomarker for the inhibitor's target engagement and efficacy within the cell. The work by Guerra and co-workers has utilized D11 to investigate its effects on the phosphorylation of endogenous substrates in various cell lines. researchgate.net
Advanced Structural and Computational Studies for CK2 Inhibitor Design and Optimization
The dibenzofuran (B1670420) scaffold, the core structure of D11, has emerged as a promising framework for the development of new and potent protein kinase CK2 inhibitors. acs.org Structure-Activity Relationship (SAR) studies are crucial for optimizing the inhibitory activity and selectivity of these compounds. Research into a series of newly synthesized dibenzofuran derivatives has provided significant insights into the chemical features that govern their interaction with the CK2 active site. acs.orgacs.org
A study involving thirty-three dibenzofuran-based compounds identified several candidates with potent in vitro inhibitory activity against CK2. acs.org Initial screening at a 10 μM concentration showed that 30 of the 33 derivatives inhibited CK2 by more than 50%, prompting the determination of their IC₅₀ values. acs.org The results highlighted that substitutions at specific positions on the dibenzofuran ring system are critical for high-potency inhibition. acs.orgacs.org
Particularly, the introduction of halogen atoms at positions C7 and C9 of the dibenzofuran core proved to be highly effective. The compounds 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12b) and 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) both demonstrated exceptionally low IC₅₀ values of 5.8 nM. acs.orgacs.org This indicates that both chlorine and bromine at these positions contribute significantly to the inhibitory potential. Further investigations showed that these potent dibenzofuran inhibitors were capable of crossing the cell membrane in LNCaP human prostate carcinoma cells and effectively reducing intracellular CK2 activity. acs.org
Co-crystallization studies of compound 12c with the CK2α subunit revealed that the bromine atom at position C9 forms a π-halogen bond with the gatekeeper residue Phe113, providing a structural basis for its high potency. acs.org These findings offer critical insights for the rational design of future D11 analogs and other dibenzofuran-based CK2 inhibitors. acs.org
Inhibitory Activities of Selected Dibenzofuran Derivatives against CK2
| Compound Name | IC₅₀ (nM) acs.org |
|---|---|
| 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12b) | 5.8 |
| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) | 5.8 |
Molecular docking and virtual screening are powerful computational tools that have become indispensable in the discovery and optimization of CK2 inhibitors. nih.govnih.govnih.gov These in-silico techniques predict the binding orientation and affinity of small molecules within the ATP-binding site of CK2, thereby accelerating the identification of novel chemical scaffolds and reducing the time and cost associated with experimental screening. nih.govitmedicalteam.pl
Virtual screening of large compound libraries has successfully identified numerous novel CK2 inhibitors. nih.govnih.gov For instance, one study used a solvent dipole ordering virtual screening method to test thousands of compounds, resulting in the identification of 26 compounds from 15 different scaffold classes that inhibited over 50% of CK2 activity at a 50 μM concentration. nih.govresearchgate.net Among these, eight compounds exhibited IC₅₀ values below 10 μM. nih.govresearchgate.net Subsequent X-ray crystallography of two of the identified inhibitors in complex with CK2 confirmed the high accuracy of the predicted binding modes, validating the utility of the virtual screening approach. nih.gov High-throughput docking of a corporate compound collection into a homology model of human CK2 also led to the discovery of a potent and selective inhibitor, (5-oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic acid, which possesses a novel structural framework. nih.gov
Molecular docking studies are crucial for understanding the specific interactions between an inhibitor and the CK2 active site. itmedicalteam.pl Docking analyses have revealed that key interactions often involve hydrogen bonds with residues in the hinge region of the ATP-binding pocket, such as Val116, and interactions with other conserved residues like Arg47, Ile66, and Met163. itmedicalteam.pl These computational models allow for the rational design of modifications to inhibitor scaffolds, like the dibenzofuran core of D11, to enhance binding affinity and selectivity. nih.gov The combination of virtual screening to identify initial hits, followed by molecular docking and SAR studies for lead optimization, represents a highly efficient strategy in modern CK2 inhibitor research. nih.govnih.gov
Challenges and Future Perspectives in this compound Research
A significant challenge in the clinical application of targeted therapies is the development of drug resistance. nih.gov While specific resistance mechanisms to D11 have yet to be fully elucidated, research into general resistance to CK2 inhibition provides a framework for potential challenges. Cancer cells can develop resistance through a variety of mechanisms that bypass the effects of the inhibitor. nih.govnih.gov
Several key signaling pathways are implicated in resistance to CK2 inhibition. These include:
PI3K/AKT/PTEN Pathway : CK2 is known to phosphorylate and inactivate the tumor suppressor PTEN. nih.gov The reactivation of PTEN upon CK2 inhibition is a key anti-cancer mechanism. nih.gov However, mutations or alterations in components of the PI3K/AKT pathway downstream of CK2 could confer resistance by maintaining pro-survival signaling.
NF-κB Signaling : CK2 can potentiate NF-κB signaling, which promotes cell survival and resistance to apoptosis. nih.gov For example, CK2-mediated phosphorylation of p65 at Ser529 enhances its transcriptional activity, and attenuation of this pathway is a major mechanism for reversing resistance to drugs like cisplatin (B142131). nih.govresearchgate.net Cells that develop alternative methods of activating NF-κB may become resistant to CK2 inhibitors.
DNA Damage Response (DDR) and Repair : CK2 plays a role in DNA repair pathways. nih.govresearchgate.net Its inhibition can sensitize cancer cells to DNA-damaging agents. Conversely, the upregulation of alternative DNA repair mechanisms could compensate for the loss of CK2 activity, leading to resistance.
Drug Efflux Pumps : CK2 has been shown to phosphorylate and upregulate the activity of multidrug resistance pumps like P-glycoprotein (ABCB1), which actively transport chemotherapeutic agents out of the cell. nih.gov While CK2 inhibition can help overcome this type of resistance, overexpression of these pumps through CK2-independent mechanisms could be a potential source of resistance to D11 itself. nih.gov
Tumor Microenvironment : The tumor microenvironment can confer resistance. For instance, in leukemia, factors within the bone marrow microenvironment, such as TGF-β1, can activate signaling pathways that allow cancer cells to resist PARP inhibitors, a mechanism that could potentially be relevant for other targeted agents. ecancer.org
Understanding these potential resistance pathways is critical for developing strategies to overcome them, such as using D11 in combination therapies. nih.gov
While D11 has been primarily investigated in the context of cancer, its target, protein kinase CK2, is a pleiotropic kinase implicated in a wide array of physiological and pathological processes. mdpi.comnih.gov This suggests that D11 could have therapeutic potential in a broader range of diseases beyond oncology.
One area of interest stems from the finding that D11-mediated inhibition of CK2 impairs hypoxia-inducible factor 1-alpha (HIF-1α)-mediated signaling in glioblastoma cells. journament.commdpi.com D11 treatment leads to the destabilization of the HIF-1α protein under hypoxic conditions, which in turn down-regulates genes associated with the hypoxia response, such as VEGFA and SLC2A1 (GLUT1). journament.commdpi.comsciprofiles.com Since hypoxia is a key feature of various ischemic and inflammatory conditions, D11 could be explored as a modulator of pathological responses in these contexts.
Furthermore, the established role of CK2 in other diseases opens up new avenues for D11 research:
Infectious Diseases : Many viruses, including SARS-CoV-2 and human papillomavirus (HPV), exploit the host cell's CK2 for their replication and life cycle. mdpi.comnih.gov CK2 inhibitors have been proposed as potential antiviral agents, making D11 a candidate for investigation in this area. mdpi.com
Neurodegenerative and Psychiatric Disorders : CK2 is highly expressed in the brain, and its dysregulation has been linked to neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). mdpi.comnih.gov Therefore, exploring the neuropharmacological profile of D11 and its analogs could be a valuable research direction.
Inflammatory Diseases : CK2 is involved in inflammatory signaling pathways. nih.gov In skin diseases like psoriasis, CK2 overactivation promotes keratinocyte proliferation and pro-inflammatory cytokine production. nih.gov The therapeutic potential of CK2 inhibitors is being actively studied for various inflammatory dermatoses, suggesting a possible application for D11 or its derivatives, potentially in topical formulations. nih.gov
Future research should focus on evaluating the efficacy of D11 in relevant preclinical models for these non-cancerous conditions.
The D11 scaffold, dibenzofuran, represents a valuable starting point for the development of next-generation CK2 inhibitors. The goal is to create new compounds with enhanced potency, improved selectivity, and more favorable drug-like properties. nih.gov The development process can be guided by the structural and computational insights gained from D11 and its analogs.
A key finding from structural studies of dibenzofuran derivatives is the unique binding interactions within the CK2 active site. For example, the 7,9-dibromo derivative 12c was found to form a π-halogen bond between its bromine atom at C9 and the gatekeeper residue Phe113 of CK2α. acs.org This specific interaction contributes significantly to the compound's high potency and provides a clear strategy for optimization. Future designs can focus on modifying the dibenzofuran scaffold to enhance this and other key interactions.
The rational design of new inhibitors will leverage several approaches:
Structure-Based Design : Using the crystal structures of CK2 in complex with dibenzofuran inhibitors, medicinal chemists can design new analogs that optimize contacts with the protein. This includes exploring different substituents on the dibenzofuran core to improve binding affinity and modulate physicochemical properties. receptor.ai
Scaffold Hopping : While the dibenzofuran core is effective, exploring alternative, novel scaffolds that mimic its key pharmacophoric features could lead to inhibitors with entirely new intellectual property and potentially better selectivity profiles. The discovery of a dihydropyrido-thieno[2,3-d]pyrimidine derivative with a basic secondary amine—an unusual feature for CK2 inhibitors—demonstrates the value of exploring diverse chemical spaces. nih.gov
Multi-Target Inhibitors : Given CK2's role in multiple interconnected signaling pathways, designing dual-inhibitors that target both CK2 and another relevant kinase (e.g., PIM-1) or protein (e.g., HDAC1) could offer a synergistic therapeutic effect and potentially circumvent resistance mechanisms. nih.govmdpi.com
By combining SAR data, computational modeling, and innovative medicinal chemistry strategies, the development of next-generation inhibitors based on the structural motifs of D11 holds significant promise for creating more effective and selective cancer therapeutics. acs.orgnih.gov
Q & A
Q. What biomarkers best correlate with D11’s efficacy in preclinical models?
- Methodological Answer: Prioritize phosphorylation status of NF-κB/p65 (S529), HSP70/27 levels, and apoptotic markers (cleaved PARP, caspase-3). Validate in patient-derived xenografts (PDXs) with CK2-overexpressing tumors .
Tables
Table 1. Key Pharmacological Properties of D11 vs. Other CK2 Inhibitors
Table 2. Recommended Assays for D11 Mechanism Studies
| Assay Type | Target/Readout | Evidence Source |
|---|---|---|
| Western Blot | p-NF-κB (S529), HSP70 | |
| Kinase Profiling | Off-target kinase inhibition | |
| MD Simulations | D11-CK2 binding stability | |
| siRNA Knockdown | CK2α/α' isoform specificity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
